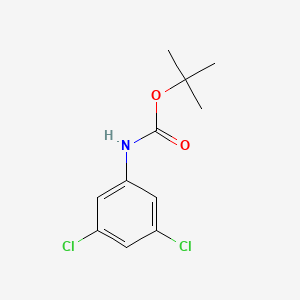

N-Boc-3,5-dichloroaniline

Description

Significance of Protected Aniline (B41778) Derivatives in Chemical Transformations

Aniline and its derivatives are fundamental components in organic chemistry, serving as precursors to a vast array of dyes, polymers, and biologically active compounds. wikipedia.org The amino group (-NH₂) in aniline is a potent activating group, meaning it is electron-donating and significantly increases the electron density of the benzene (B151609) ring. allen.in This high reactivity makes the aromatic ring highly susceptible to electrophilic substitution reactions, often leading to multiple substitutions at the ortho and para positions. wikipedia.orgallen.in For instance, the reaction of aniline with bromine water results in the immediate formation of a 2,4,6-tribromoaniline (B120722) precipitate. wikipedia.org

To manage this high reactivity and achieve selective synthesis of desired products, the temporary protection of the amino group is a critical strategy. allen.inorganic-chemistry.org Protecting the amine functionality, for example through acetylation or the introduction of a Boc group, moderates the activating effect and prevents unwanted side reactions. allen.inbeilstein-journals.org This protection allows chemists to perform transformations on other parts of the molecule or on the aromatic ring with high control and selectivity. organic-chemistry.orgaksci.com The use of protecting groups adds steps to a synthesis (protection and deprotection), but this is often outweighed by the increased yield and purity of the target molecule, making it an essential technique in multistep organic synthesis. organic-chemistry.orgbeilstein-journals.org

Strategic Utility of N-Boc Protection in Amine Chemistry

Among the various methods for protecting amines, the use of the tert-butoxycarbonyl (Boc) group is one of the most common and strategically important in organic synthesis. numberanalytics.comnih.gov The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O, in the presence of a base. numberanalytics.comorganic-chemistry.org This process converts the nucleophilic amine into a non-nucleophilic carbamate (B1207046), effectively masking its reactivity. organic-chemistry.org

The strategic utility of the Boc group lies in its unique stability profile. numberanalytics.com It is robust and stable under a wide range of reaction conditions, including those involving most nucleophiles, bases, and catalytic hydrogenolysis. nih.govorganic-chemistry.org However, it is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA). nih.govscispace.com This differential stability allows for an "orthogonal protection strategy," where other protecting groups in the molecule that are labile to different conditions (e.g., the base-labile Fmoc group) can be selectively removed while the Boc group remains intact. organic-chemistry.orgorganic-chemistry.org This versatility has made Boc protection an indispensable tool in complex synthetic endeavors, including peptide synthesis, natural product synthesis, and the development of new pharmaceuticals. numberanalytics.com

Overview of N-Boc-3,5-dichloroaniline as a Versatile Synthetic Synthon

N-Boc-3,5-dichloroaniline, also known as tert-butyl (3,5-dichlorophenyl)carbamate, combines the strategic advantages of Boc protection with a specifically functionalized aniline core. The two chlorine atoms on the aromatic ring at positions 3 and 5 provide reactive handles for a variety of powerful cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

The presence of these halogen atoms makes N-Boc-3,5-dichloroaniline a valuable synthon for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. organic-chemistry.orgharvard.edumdpi.com These reactions allow for the precise and efficient introduction of diverse aryl, heteroaryl, or alkyl groups at the chlorinated positions. nih.govresearchgate.net For example, N-Boc-3,5-dichloroaniline can be used in the synthesis of isatin-derived ketimines and other complex heterocyclic systems. uva.esrsc.orgrsc.org The Boc group ensures that the amine functionality does not interfere with the metal-catalyzed coupling process and can be removed in a later step to reveal the free amine for further functionalization. This strategic combination of features makes N-Boc-3,5-dichloroaniline a highly versatile and sought-after intermediate in the synthesis of complex target molecules. scispace.com

Data Tables

Table 1: Chemical Properties of N-Boc-3,5-dichloroaniline

| Property | Value | Source |

|---|---|---|

| CAS Number | 25216-60-8 | aksci.com |

| Molecular Formula | C₁₁H₁₃Cl₂NO₂ | aksci.com |

| Molecular Weight | 262.13 g/mol | aksci.com |

| Purity Specification | ≥97% | aksci.com |

Table 2: Spectroscopic Data for a Related Compound: tert-butyl (3-chlorophenyl)carbamate Note: The following data is for a closely related monochlorinated analogue and provides representative spectral features.

| Spectroscopy | Features | Source |

|---|---|---|

| IR (KBr, cm⁻¹) | 3414 (N-H stretch), 2934 (C-H stretch), 1690 (C=O stretch), 1616, 1540 (C=C stretch), 1283 (C-Cl) | gsconlinepress.com |

| ¹H-NMR (500MHz, CDCl₃, δ in ppm) | 1.50 (s, 9H, -C(CH₃)₃), 6.77 (s, 1H, Ar-H), 6.96 (s, 1H, Ar-H), 6.98 (dt, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.51 (s, 1H, N-H) | gsconlinepress.com |

| ¹³C-NMR (500MHz, CDCl₃, δ in ppm) | 28.29 (3CH₃), 81.02 (C(CH₃)₃), 116.40, 118.52, 123.02, 129.90, 134.74, 139.57 (Ar-C), 152.42 (C=O) | gsconlinepress.com |

| Mass Spec (m/z) | (M+) 228.05 | gsconlinepress.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3,5-dichlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPERPLBMGGIXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of N Boc 3,5 Dichloroaniline

Reactions Involving the Protected Amine Functionality

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the aniline (B41778) nitrogen, enabling selective reactions at other positions of the molecule. Its installation and removal are well-established processes in organic chemistry.

Regioselective Deprotection Strategies (e.g., Acid-Mediated Cleavage)

The removal of the N-Boc group is most commonly achieved under acidic conditions. organic-chemistry.orgfishersci.co.uk This deprotection is a carbamate (B1207046) hydrolysis that proceeds via cleavage of the tert-butyl-oxygen bond. fishersci.co.uk The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900). The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, 3,5-dichloroaniline (B42879).

A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups present in the molecule. nih.gov Traditional and widely used methods include treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or using hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or ethyl acetate. fishersci.co.uknih.gov Milder conditions, such as using aqueous phosphoric acid, have also been reported for N-Boc deprotection. researchgate.net

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | fishersci.co.uknih.gov |

| Hydrogen Chloride (HCl) | 1,4-Dioxane / Methanol | Room Temperature | nih.gov |

| Aqueous Phosphoric Acid | - | Mild Conditions | researchgate.net |

| Oxalyl Chloride / Methanol | Methanol | Room Temperature, 1-4 h | nih.gov |

| Iodine | Solvent or Solvent-free | Neutral Conditions | researchgate.net |

Stability and Inertness of the N-Boc Group under Diverse Reaction Conditions

A key advantage of the N-Boc protecting group is its stability under a wide range of reaction conditions, which allows for functionalization of the aromatic ring without affecting the protected amine. The Boc group is generally stable towards most nucleophiles and bases. organic-chemistry.orgresearchgate.net It is also resistant to catalytic hydrogenation conditions often used for the reduction of other functional groups. researchgate.net This orthogonality makes it highly valuable in multi-step synthesis.

For instance, the N-Boc group in N-Boc-3,5-dichloroaniline remains intact during palladium-catalyzed cross-coupling reactions, which are typically performed under basic conditions to functionalize the C-Cl bonds. nih.gov This stability ensures that the amine remains protected while the aromatic core is modified, and the Boc group can be removed at a later synthetic stage.

Peripheral Modifications of the N-Boc Group

Peripheral modifications targeting the tert-butyl or carbonyl moiety of the N-Boc group itself, while it is attached to the 3,5-dichloroaniline core, are not commonly reported synthetic strategies. The primary value of the Boc group lies in its role as a stable, yet readily cleavable, protecting group. Synthetic efforts involving N-Boc-3,5-dichloroaniline almost exclusively focus on reactions at the aromatic ring or deprotection of the amine.

Aromatic Ring Functionalization and Derivatization

The two chlorine atoms on the aromatic ring of N-Boc-3,5-dichloroaniline are key handles for further molecular elaboration through various substitution and coupling reactions.

Halogen-Mediated Reactivity (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling)

The chlorine atoms on the electron-rich aniline ring are generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups or the reaction is performed under harsh conditions. SNAr reactions are more feasible on highly electron-deficient systems, such as polyfluoroarenes. mdpi.com

The most significant and widely applied reactivity of the chloro-substituents on N-Boc-3,5-dichloroaniline is in palladium-catalyzed cross-coupling reactions. nih.gov These reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination allow for the selective replacement of one or both chlorine atoms with a variety of substituents. The N-Boc group's stability under these conditions is critical. The development of advanced catalyst systems, often employing electron-rich and sterically hindered phosphine ligands, has enabled the efficient coupling of aryl chlorides. nih.govresearchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Boronic Acid) | C-C | Pd Catalyst + Ligand (e.g., dppf) + Base | researchgate.net |

| Buchwald-Hartwig Amination | Amine | C-N | Pd Catalyst + Ligand (e.g., BrettPhos) + Base | nih.govsigmaaldrich.com |

| Heck Coupling | Alkene | C-C | Pd Catalyst + Base | nih.gov |

| C-O Coupling | Alcohol / Phenol | C-O | Ni/Photoredox Catalyst + Base | nih.gov |

Electrophilic Aromatic Substitution on N-Boc-3,5-dichloroaniline

Further electrophilic aromatic substitution (EAS) on the N-Boc-3,5-dichloroaniline ring is challenging and its feasibility depends on the reaction conditions and the electrophile. youtube.comyoutube.comyoutube.com The directing effects of the existing substituents must be considered. The N-Boc group is an activating, ortho-, para-director, while the two chlorine atoms are deactivating, ortho-, para-directors.

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction is guided by a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The N-Boc group is a recognized DMG, though its directing power is more modest compared to groups like tertiary amides.

While studies specifically detailing the ortho-lithiation of N-Boc-3,5-dichloroaniline are not extensively documented, highly relevant research on the metalation of closely related 3,5-dichlorobenzamides provides critical insight into the regiochemical outcomes. The choice of a secondary versus a tertiary amide directing group on the 3,5-dichlorophenyl ring has been shown to completely switch the site of metalation.

In a key study, the metalation of secondary N-ethyl-3,5-dichlorobenzamide with sec-butyllithium in the presence of TMEDA resulted in exclusive deprotonation at the C2 position, ortho to the amide DMG. This outcome is attributed to a Complex-Induced Proximity Effect (CIPE), where the lithium is coordinated by the amide, leading to deprotonation of the sterically accessible adjacent proton. Conversely, under identical conditions, the tertiary N,N-diethyl-3,5-dichlorobenzamide undergoes metalation exclusively at the C4 position, which is located between the two chlorine atoms. scirp.org This dramatic shift in regioselectivity is likely due to the increased steric bulk of the tertiary amide, which disfavors lithiation at the crowded C2/C6 positions and allows electronic effects of the chlorine atoms to direct lithiation to the intervening C4 position. scirp.org

Given that the N-Boc group is structurally similar to a secondary N-acyl group, it is reasonable to predict that its directed metalation would favor the C2/C6 positions.

Table 1: Regioselectivity in the Metalation of 3,5-Dichlorobenzamides scirp.org

| Directing Group | Site of Metalation | Proposed Rationale |

|---|---|---|

| Secondary (N-ethyl) | C2 | Complex-Induced Proximity Effect (CIPE) |

Stereoselective Transformations Utilizing the 3,5-Dichloroaniline Moiety

The 3,5-dichloroaniline structural motif is a valuable component in substrates for a variety of stereoselective reactions. Its electronic properties and substitution pattern can influence reactivity and selectivity in the synthesis of chiral molecules.

Asymmetric Alkynylation Reactions of N-Boc Ketimines Derived from 3,5-Dichloroaniline

The catalytic asymmetric addition of terminal alkynes to imines is a cornerstone reaction for the synthesis of chiral propargylamines, which are valuable intermediates in medicinal chemistry. While specific studies focusing on N-Boc ketimines derived from 3,5-dichloroaniline are not prominent, the general methodology is well-established and broadly applicable.

These reactions are often catalyzed by copper(I) complexes in conjunction with chiral ligands. The simultaneous activation of the terminal alkyne as a copper acetylide and the ketimine by the chiral copper complex is crucial for achieving high conversion and enantioselectivity. nih.gov A variety of chiral bisphosphine ligands, such as (S,S)-Ph-BPE, have proven effective in these transformations. nih.gov

The reaction involves the addition of a metal acetylide to an N-aryl ketimine. A representative transformation using a hypothetical N-(3,5-dichlorophenyl) ketimine is shown below. The yields and enantioselectivities are typically high across a range of aryl ketimines and alkynes.

Table 2: Representative Catalytic Asymmetric Alkynylation of Ketoimines

| Catalyst/Ligand | Alkyne | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Cu(I) / (S,S)-Ph-BPE | Phenylacetylene | THF | >99 | 91 | nih.gov |

| Cu(I) / (S,S)-Ph-BPE | 1-Hexyne | THF | 91 | 90 | nih.gov |

| CuBr / (R)-QUINA | Phenylacetylene | Toluene | 92 | 90 | organic-chemistry.org |

Enantioselective Photoelectrocyclizations Involving 3,5-Dichloroaniline Derivatives

A survey of scientific literature does not reveal prominent examples of enantioselective photoelectrocyclizations where the 3,5-dichloroaniline moiety is a key component of the reactive system. This type of transformation is highly specific, and its application to this particular class of compounds does not appear to be a widely explored area of research.

Catalytic Asymmetric Mannich Reactions with N-Boc-Protected Substrates

The catalytic asymmetric Mannich reaction is a powerful tool for constructing carbon-carbon bonds to produce chiral β-amino carbonyl compounds. The reaction of an enolate or enolate equivalent with an imine is a common strategy. N-Boc protected imines are excellent electrophiles in these reactions due to the electron-withdrawing nature of the Boc group, which activates the imine for nucleophilic attack.

Chiral palladium(II) aqua complexes have been successfully employed to catalyze the asymmetric Mannich-type reaction between β-ketoesters and various N-Boc imines. These reactions can construct adjacent quaternary and tertiary stereocenters with high diastereoselectivity and enantioselectivity. nih.gov The key intermediate is believed to be a chiral palladium enolate. nih.gov Organocatalysis, using cinchona alkaloids, has also been shown to be highly effective for direct asymmetric Mannich reactions with acyl imines, affording products with excellent stereocontrol. nih.gov

While examples using imines specifically derived from 3,5-dichlorobenzaldehyde are not explicitly detailed, the methodology is robust for a wide range of aromatic imines, indicating its applicability to substrates bearing the 3,5-dichlorophenyl group.

Table 3: Representative Asymmetric Mannich Reactions with N-Boc Imines

| Nucleophile | Catalyst System | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|

| β-Ketoester | Chiral Pd(II) Aqua Complex | 94 | 95:5 | 99 | nih.gov |

| Malonate | Chiral Pd(II) Aqua Complex | 99 | - | 84 | nih.gov |

Other Stereocontrolled Transformations Incorporating the 3,5-Dichloroaniline Framework

The 3,5-dichloroaniline framework can be incorporated into substrates for other modern stereocontrolled reactions. A notable example is the synthesis of chiral vicinal chloroamines and their subsequent conversion to valuable chiral aziridines.

A recently developed method utilizes a chiral Brønsted acid to catalyze the asymmetric protonation of a prochiral chloroenamine, which is generated in situ. The resulting chiral chloroamine can then be treated with a base in a one-pot process to yield the corresponding aziridine. nih.gov This organocatalytic process is highly enantioselective for a range of N-aryl substrates. The use of 3,5-dichloroaniline as the amine component in the initial chloroenamine formation would lead to chiral N-(3,5-dichlorophenyl)aziridines, which are useful building blocks in synthesis. The reaction demonstrates high enantiomeric excess across various N-aryl components. nih.gov

Table 4: Asymmetric Synthesis of N-Aryl Chloroamines/Aziridines via Catalytic Protonation nih.gov

| N-Aryl Group | Catalyst | Product | ee (%) |

|---|---|---|---|

| Phenyl | Chiral Phosphoric Acid | Chloroamine | 90 |

| 4-Methoxyphenyl | Chiral Phosphoric Acid | Chloroamine | 94 |

| 4-Bromophenyl | Chiral Phosphoric Acid | Aziridine | 95 |

Applications of N Boc 3,5 Dichloroaniline As a Key Building Block in Complex Molecule Synthesis

Integration into Diverse Heterocyclic Scaffolds

The N-Boc-3,5-dichloroaniline moiety serves as a linchpin in the assembly of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The strategic placement of the dichloro-substituted phenyl ring and the adaptable Boc-protected amine facilitate a range of cyclization and functionalization reactions.

Oxindole (B195798) and Spirooxindole Frameworks through Imine Chemistry

The synthesis of oxindole and spirooxindole scaffolds, core structures in many biologically active compounds, can be effectively achieved using N-Boc-3,5-dichloroaniline. A key strategy involves the formation of an imine from isatin (B1672199) or a derivative, which then undergoes nucleophilic attack.

For instance, the 3,5-dichloroaniline (B42879) moiety is an important structural motif in many biologically active compounds. rsc.org In one approach, 1-(2,6-dichlorobenzyl)-3-((3,5-dichlorophenyl)imino)indolin-2-one was utilized as a key intermediate for the synthesis of 3-alkynyl-3-amino-2-oxindoles. rsc.org These compounds are valuable synthons for preparing biologically active spirooxindoles. rsc.org The reaction involves the enantioselective alkynylation of isatin-derived N-Boc ketimines, where the 3,5-dichloroaniline group is part of the imine substituent. rsc.org

Furthermore, Lewis acid-catalyzed additions of allylsilanes to N-Boc-iminooxindoles lead to the formation of novel silicon-containing spirocarbamates. nih.gov This transformation proceeds through the intramolecular trapping of a β-silyl carbocation by the N-Boc group, showcasing the utility of the Boc protecting group in facilitating complex cyclizations. nih.gov The resulting spirocarbamate oxindoles can be further transformed, for example, through reductive cyclization to access silylated furoindoline derivatives. nih.gov

The synthesis of dispirooxindole-β-lactams has also been achieved through a one-pot Staudinger ketene-imine cycloaddition, where N-aryl-2-oxo-pyrrolidine-3-carboxylic acids serve as the ketene (B1206846) source. mdpi.com

Table 1: Synthesis of Oxindole and Spirooxindole Derivatives

| Starting Material | Reagent/Catalyst | Product | Key Transformation | Ref |

| Isatin-derived N-Boc ketimine with 3,5-dichloroaniline moiety | Terminal alkynes, Me₂Zn, chiral perhydro-1,3-benzoxazine | 3-Alkynyl-3-amino-2-oxindoles | Enantioselective alkynylation | rsc.org |

| N-Boc-iminooxindoles | Allylsilanes, Lewis acid | Silicon-containing spirocarbamates | Intramolecular trapping of β-silyl carbocation | nih.gov |

| Isatins, 2-amino-N-substituted benzamides | SPINOL-CPA catalyst | 3‐N‐substituted spirooxindole‐dihydroquinazolinones | Enantioselective cyclization | researchgate.net |

| N-chloroanilines | Ethyl methylthioacetate | 2-oxindoles | Azasulfonium salt formation and cyclization | google.com |

Pyrrolidine (B122466) and Piperidine (B6355638) Derivative Synthesis from N-Boc Precursors

N-Boc-3,5-dichloroaniline and related N-Boc protected precursors are instrumental in the synthesis of pyrrolidine and piperidine derivatives, which are common motifs in pharmaceuticals.

A reductive amination reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline (B118046) has been successfully employed for the synthesis of N-(3,4-dichlorophenyl)piperidin-4-amine derivatives. uasz.snresearchgate.net This reaction serves as a key step in creating a scaffold that can be further modified at the piperidine nitrogen. researchgate.net

The synthesis of pyrrolidine derivatives can be achieved through various routes. One method involves the reaction of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione with amines to form N-substituted isoindole derivatives, which are then reduced to bicyclic pyrrolidines. researchgate.net While not directly involving N-Boc-3,5-dichloroaniline, this highlights a general strategy for pyrrolidine synthesis. The use of N-Boc protection is common in the synthesis of pyrrolidine-containing drugs, often starting from proline or its derivatives. mdpi.com For example, the synthesis of N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide begins with the Boc protection of pyrrolidine-2-carboxylic acid.

Table 2: Synthesis of Pyrrolidine and Piperidine Derivatives

| N-Boc Precursor | Reactant | Product Scaffold | Key Reaction | Ref |

| N-Boc-piperidin-4-one | 3,4-dichloroaniline | N-(3,4-dichlorophenyl)piperidin-4-amine | Reductive amination | uasz.snresearchgate.net |

| N-Boc-pyrrolidine-2-carboxylic acid | 2,5-dichlorophenylmagnesium bromide | N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide | Grignard addition and amidation | |

| N-Boc-piperidine acids | Meldrum's acid, various hydrazines | Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Enamine method | nih.govmdpi.com |

| N-benzyl-3-hydroxy piperidine | tert-Butyl dicarbonate (B1257347) | N-Boc-3-hydroxy piperidine | Boc protection | google.com |

Quinazoline (B50416) and Thiazolo[5,4-f]quinazoline Analogs

N-Boc-3,5-dichloroaniline plays a crucial role in the synthesis of quinazoline and thiazolo[5,4-f]quinazoline analogs, which are of significant interest due to their kinase inhibitory activities. nih.govmdpi.commdpi.comresearchgate.netnih.gov

The synthesis of 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino(2,1-b)(5-¹⁴C)quinazoline monohydrochloride was achieved starting from 3,5-dichloroaniline. deepdyve.com A key step in this synthesis was the regio-controlled preparation of 4,6-dichloroanthranilic acid from t-butoxycarbonyl-protected 3,5-dichloroaniline using t-butyllithium/tetramethylethylenediamine followed by carboxylation. deepdyve.com The quinazoline ring was then constructed by condensation with 1-aza-2-methoxyl-cycloheptene and subsequent reduction. deepdyve.com

In the synthesis of thiazolo[5,4-f]quinazolines, a versatile molecular platform, 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, is often utilized. nih.govmdpi.com This intermediate can be cyclized with various anilines, including 3,4-dichloroaniline, via a thermal Dimroth rearrangement to form the desired thiazolo[5,4-f]quinazoline core. mdpi.com While this specific example uses 3,4-dichloroaniline, the methodology is applicable to other dichlorinated anilines.

Pyrazole (B372694) and Azetidine (B1206935) Scaffolds from N-Boc Protected Intermediates

N-Boc protected intermediates are also valuable in the construction of pyrazole and azetidine scaffolds.

The synthesis of methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has been reported, starting from N-Boc protected piperidine carboxylic acids. nih.govmdpi.com The synthetic sequence involves the conversion of the piperidine acids to β-keto esters, followed by reaction with N,N-dimethylformamide dimethyl acetal. The resulting β-enamino diketones are then reacted with hydrazines to afford the target pyrazole derivatives. nih.govmdpi.com

For the synthesis of azetidine scaffolds, N-Boc protection is often employed to control reactivity. For example, N-Boc-3-iodo-azetidines undergo elimination in the presence of a strong base to form a 2-azetine intermediate, which can then be trapped with an electrophile. nih.gov While not directly using N-Boc-3,5-dichloroaniline, this illustrates the utility of N-Boc protection in azetidine chemistry. The synthesis of diverse azetidine-based scaffolds often starts from N-protected precursors to build fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net

Role in the Construction of Structurally Diverse Organic Compounds

Beyond its use in forming specific heterocyclic systems, N-Boc-3,5-dichloroaniline is a key player in synthetic strategies that leverage aniline-derived imine chemistry to build complex and structurally diverse organic molecules.

Aniline-Derived Imine Chemistry in Complex Syntheses

The formation of imines from anilines is a fundamental transformation in organic synthesis. The use of N-Boc-3,5-dichloroaniline provides an imine with specific electronic and steric properties due to the dichloro substitution. This influences the reactivity of the imine and the subsequent transformations it can undergo.

As mentioned previously, imines derived from 3,5-dichloroaniline and isatins are crucial intermediates in the synthesis of 3-amino-oxindoles and spirooxindoles. rsc.org The presence of the 3,5-dichlorophenyl group on the imine nitrogen influences the stereochemical outcome of nucleophilic additions to the imine carbon. Furthermore, the synthesis of hydrofuroquinoline libraries can be achieved by reacting substituted anilines with aldehydes to form imine intermediates, which then react with dihydrofuran. google.com

Development of Chiral Organocatalysts (e.g., Thioureas, Squaramides) Utilizing 3,5-Dichloroaniline

The 3,5-dichloroaniline framework is a critical component in the design of advanced chiral organocatalysts, particularly those based on thiourea (B124793) and squaramide motifs. These catalysts operate through non-covalent interactions, primarily hydrogen bonding, to activate substrates and control the stereochemical outcome of a reaction. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring increases the acidity of the N-H protons in the thiourea or squaramide moiety, enhancing their ability to act as hydrogen-bond donors. This heightened acidity is crucial for effective substrate binding and activation.

Research has demonstrated the synthesis of novel, styryl-substituted chiral thioureas and squaramides from a derivative, 4-hydroxy-3,5-dichloroaniline. acs.orgnih.gov These bifunctional catalysts, which possess both a hydrogen-bond donating group and a basic site (like a tertiary amine), have proven highly effective in promoting cascade reactions with excellent yields and high levels of stereocontrol. acs.orgnih.gov For example, with catalyst loadings as low as 5 mol%, these organocatalysts can facilitate the synthesis of complex, trisubstituted benzopyrans and 4H-chromenes. acs.orgnih.govresearcher.life The catalysts have also been successfully copolymerized with styrene (B11656) and divinylbenzene (B73037) to create recoverable and reusable polymeric versions that maintain their high stereoselectivity for multiple cycles. nih.gov

The general structure of these catalysts often features the 3,5-disubstituted phenyl ring attached to the thiourea or squaramide core, which in turn is linked to a chiral scaffold, such as one derived from an amino acid or cinchona alkaloid. This modular design allows for fine-tuning of the catalyst's steric and electronic properties to suit specific transformations. The 3,5-dichlorophenyl group is frequently chosen for its strong electron-withdrawing effects, which significantly boost catalyst activity compared to unsubstituted or electron-donating analogues. beilstein-journals.org

Table 1: Performance of Organocatalysts Derived from 3,5-Dichloroaniline Precursors in Cascade Reactions

| Catalyst Type | Reaction | Product | Yield | Stereoselectivity | Source(s) |

| Chiral Thiourea | α-amido sulfone + nitrostyrene | 2,3,4-trisubstituted benzopyran | High | Excellent (diastereo- and enantioselectivity) | acs.orgnih.gov |

| Chiral Squaramide | α-amido sulfone + (phenylsulfonyl)acetonitrile | 2,3,4-trisubstituted 4H-chromene | High | Excellent (diastereo- and enantioselectivity) | acs.orgnih.gov |

| Polymeric Thiourea | Cascade Reactions | Benzopyrans / 4H-chromenes | Maintained over 5 cycles | Excellent | nih.gov |

| Polymeric Squaramide | Cascade Reactions | Benzopyrans / 4H-chromenes | Maintained over 5 cycles | Excellent | nih.gov |

Synthesis of Aminoalcohol and Amide Conjugates

N-Boc-3,5-dichloroaniline is a key starting material for the synthesis of amide conjugates and serves as a precursor for molecules containing the aminoalcohol motif. Chiral aminoalcohols are a privileged structural unit found in numerous natural products and active pharmaceutical ingredients. nih.govacs.org Modern synthetic methods, such as Ni-electrocatalytic decarboxylative arylation, provide modular access to these important structures, highlighting the value of versatile building blocks. nih.govacs.org

The synthesis of amide conjugates directly utilizes the aniline (B41778) nitrogen of 3,5-dichloroaniline. The Boc-protected form allows for controlled reactions. For instance, amide coupling reactions between a carboxylic acid and 3,5-dichloroaniline can be achieved using standard coupling reagents. In one study, researchers attempted to couple a protected L-glutamic acid derivative with 3,5-dichloroaniline. rsc.org While the intended linear amide was unstable and cyclized, the experiment confirms the utility of 3,5-dichloroaniline as a nucleophile in amide bond formation. rsc.org

More direct examples include the synthesis of oxalyl diamide (B1670390) mimics, where 3,5-dichloroaniline is reacted with an acid chloride intermediate derived from another aniline and diethyl oxalate. nih.gov This strategy builds complex molecules by sequentially adding aniline fragments. Similarly, various amide-based molecules have been synthesized by reacting 3,5-dichloroaniline with different acid chlorides or activated carboxylic acids. nih.gov These reactions are fundamental in medicinal chemistry for creating new molecular entities for biological screening. The N-Boc protecting group is essential in multi-step syntheses, where it prevents unwanted side reactions of the aniline nitrogen, and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), at a later stage. researchgate.net

Table 2: Examples of Amide Conjugate Synthesis Using 3,5-Dichloroaniline

| Reactants | Reagents/Conditions | Product Type | Source(s) |

| Protected L-glutamic acid + 3,5-dichloroaniline | Coupling reagents | Unstable amide (led to cyclized product) | rsc.org |

| 3-(trifluoromethyl)aniline-derived acid chloride + 3,5-dichloroaniline | Et3N, DCM | Oxalyl diamide | nih.gov |

| 2-chloro-8-methoxyquinazoline + 3,5-dichloroaniline | Palladium catalyst | 2-Anilinoquinazoline | mdpi.com |

| N-Boc-amines (general) | 2-chloropyridine, Tf2O, Grignard reagent | N-Aryl amides (via in-situ isocyanate) | nih.gov |

Strategic Importance in Scaffold Diversification and Chemical Library Generation

The 3,5-dichlorophenyl motif, readily introduced using N-Boc-3,5-dichloroaniline, is of significant strategic importance in medicinal chemistry for scaffold diversification and the generation of chemical libraries. A molecular scaffold is a core structure of a molecule to which various functional groups can be attached. By systematically altering these groups on a common scaffold, chemists can generate a library of related compounds to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability.

The 3,5-dichloro substitution pattern is particularly useful. The chlorine atoms occupy key positions, providing steric bulk and strong electron-withdrawing character that can lead to specific and potent interactions with biological targets, such as protein kinases. For example, researchers have developed potent kinase inhibitors based on a quinazoline scaffold, where the 3,5-dichlorophenyl group is a crucial component for activity. mdpi.com By creating series of related molecules where other parts of the scaffold were modified, they could systematically probe the SAR and identify the most effective compounds. mdpi.com

Furthermore, the 3,5-dichlorophenyl group has been identified as a key feature in the development of allosteric inhibitors for viral enzymes like the SARS-CoV-2 RNA-dependent RNA polymerase. nih.gov In these studies, an N,N'-diphenylurea scaffold containing the 3,5-dichlorophenyl moiety was found to be essential for activity. To mitigate toxicity associated with the initial scaffold, a "scaffold hopping" approach was used. This involves replacing the core structure (the urea) with different isosteres while retaining the critical 3,5-dichlorophenyl group, leading to the discovery of new, potentially safer analogues with notable activity. nih.gov This highlights the strategic value of the 3,5-dichloroaniline building block in generating focused libraries aimed at improving the therapeutic profile of lead compounds.

Computational and Theoretical Studies on N Boc 3,5 Dichloroaniline and Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic properties and reactivity of organic molecules.

Electronic Structure and Reactivity Predictions of Dichloroaniline Systems

DFT calculations offer a detailed picture of the electronic landscape of dichloroaniline isomers, including the 3,5-substituted variant. The positions of the chlorine atoms significantly influence the electron distribution and, consequently, the chemical behavior of the molecule.

A computational study on the six isomers of dichloroaniline using G3MP2B3 theory, a high-accuracy composite method, has provided valuable data on their thermodynamic properties. nih.gov These calculations allow for the prediction of key parameters that govern reactivity.

Key Findings:

Gas-Phase Thermodynamic Properties: The standard molar enthalpies of formation in the gaseous phase, gas-phase acidities, proton affinities, and ionization enthalpies have been calculated for all six dichloroaniline isomers. nih.gov This data is crucial for understanding the relative stability and reactivity of each isomer.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. For dichloroanilines, the nitrogen atom of the amino group is a region of negative potential (nucleophilic), while the hydrogen atoms of the amino group and the regions around the chlorine atoms exhibit positive potential (electrophilic).

Interactive Data Table: Calculated Thermodynamic Properties of Dichloroaniline Isomers nih.gov

| Isomer | Gas-Phase Enthalpy of Formation (kJ/mol) | Gas-Phase Acidity (kJ/mol) | Proton Affinity (kJ/mol) | Ionization Enthalpy (eV) |

| 2,3-dichloroaniline | 45.3 | 1489.2 | 890.5 | 8.12 |

| 2,4-dichloroaniline (B164938) | 38.1 | 1482.1 | 885.8 | 8.08 |

| 2,5-dichloroaniline | 39.0 | 1483.5 | 886.9 | 8.10 |

| 2,6-dichloroaniline | 51.8 | 1492.3 | 893.2 | 8.15 |

| 3,4-dichloroaniline (B118046) | 37.5 | 1481.5 | 885.3 | 8.07 |

| 3,5-dichloroaniline (B42879) | 42.7 | 1486.9 | 889.1 | 8.18 |

Reaction Pathway Elucidation and Transition State Analysis in Stereoselective Processes

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and transition states. This is particularly valuable in understanding and predicting the outcomes of stereoselective reactions.

While a specific study on a stereoselective process involving N-Boc-3,5-dichloroaniline is not available, computational studies on analogous systems demonstrate the power of this approach. For instance, DFT has been used to investigate the stereoselective synthesis of alkenyl nitriles through the aminative ring-opening of cyclopropenes. nih.gov

Key Aspects of DFT in Reaction Pathway Analysis:

Transition State Geometry and Energy: By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. This helps in predicting the feasibility and rate of a reaction. In stereoselective reactions, comparing the activation energies of pathways leading to different stereoisomers can predict the major product.

Reaction Intermediates: DFT can identify and characterize the geometry and stability of any intermediates formed during the reaction.

Origin of Stereoselectivity: Computational analysis can reveal the subtle electronic and steric interactions in the transition state that are responsible for the observed stereoselectivity. For example, in the ring-opening of an amino cyclopropyl (B3062369) radical, DFT calculations showed that the outward disrotatory ring-opening is energetically favored, explaining the stereochemical outcome. nih.gov

These principles can be applied to hypothetical stereoselective reactions involving N-Boc-3,5-dichloroaniline to predict the most likely products and to design catalysts or reaction conditions that favor a particular stereoisomer.

Molecular Modeling and Docking Studies for Scaffold Design and Interactions

Molecular modeling and docking are powerful computational techniques used in drug discovery to design novel molecular scaffolds and to predict their binding affinity and mode of interaction with biological targets. uomisan.edu.iq The N-Boc-3,5-dichloroaniline core can serve as a versatile scaffold for the development of new therapeutic agents.

Docking studies of aniline (B41778) derivatives have been successfully employed to identify potential inhibitors for various enzymes, including tyrosine kinases, which are often implicated in cancer. dnu.dp.ua

Process of Molecular Modeling and Docking:

Target Identification and Preparation: A protein target of interest (e.g., a kinase) is selected, and its three-dimensional structure is obtained from a protein data bank.

Ligand Preparation: The 3D structure of the N-Boc-3,5-dichloroaniline-based ligand is generated and its energy is minimized.

Docking Simulation: A docking program is used to place the ligand into the active site of the protein in various orientations and conformations. The program then scores these different poses based on a scoring function that estimates the binding affinity.

Analysis of Binding Interactions: The best-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

Application to N-Boc-3,5-dichloroaniline Scaffolds:

Kinase Inhibitors: The dichloroaniline moiety is a common feature in many kinase inhibitors. Molecular docking can be used to design N-Boc-3,5-dichloroaniline derivatives that can fit into the ATP-binding site of specific kinases. mdpi.com The N-Boc group can be modified or replaced to optimize binding and selectivity.

Structure-Activity Relationship (SAR) Studies: By docking a series of related compounds, a computational SAR can be established, which can guide the synthesis of more potent and selective inhibitors.

Interactive Data Table: Example Docking Scores of Aniline-based Kinase Inhibitors against EGFR researchgate.net

| Compound | Docking Score (kcal/mol) | Key Interactions |

| Vandetanib (Reference) | -9.5 | Hydrogen bonds, π-stacking |

| Gefitinib (Reference) | -9.8 | Hydrogen bonds, π-stacking |

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | -9.7 | Hydrogen bonds, π-stacking |

| 2-(3-(phenyl)-1H-1,2,4-triazol-5-yl)aniline | -8.5 | Hydrogen bonds |

Conformational Analysis and Steric Effects of the N-Boc Group on Molecular Geometry

The tert-butyloxycarbonyl (N-Boc) group is a bulky protecting group that can significantly influence the conformation and reactivity of a molecule. researchgate.net Computational methods can be used to quantify these steric effects and to predict the preferred conformations of N-Boc-3,5-dichloroaniline.

The steric hindrance imposed by the N-Boc group can affect the planarity of the aniline ring and the orientation of the substituents. This is analogous to the "ortho effect" observed in substituted anilines, where bulky ortho substituents can cause steric clashes and alter the basicity and reactivity of the amino group. stackexchange.com

Key Conformational Considerations:

Rotation around the C-N Bond: The rotation around the bond connecting the aniline ring to the nitrogen atom is a key conformational parameter. The bulky N-Boc group can create a significant energy barrier to this rotation, favoring certain conformations over others.

Pyramidalization of the Nitrogen Atom: The nitrogen atom in an aniline is typically sp2 hybridized and trigonal planar to allow for resonance with the aromatic ring. However, steric hindrance from the N-Boc group and the ortho-chlorine atoms could lead to some degree of pyramidalization at the nitrogen center.

Pseudoallylic Strain: The partial double-bond character of the amide C-N bond in the N-Boc group can lead to pseudoallylic strain, which can influence the conformational preferences of adjacent substituents. nih.gov

Computational studies on related N-acyl systems have shown that such steric and electronic effects can dictate the preferred orientation of substituents. nih.gov A detailed conformational analysis of N-Boc-3,5-dichloroaniline would involve mapping the potential energy surface as a function of key dihedral angles to identify the global and local energy minima. This information is crucial for understanding its reactivity and how it might interact with other molecules.

Advanced Analytical Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of N-Boc-3,5-dichloroaniline. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed information about the molecular framework, the electronic environment of each nucleus, and the connectivity of atoms.

In the ¹H NMR spectrum, the protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a characteristic singlet at approximately 1.5 ppm, integrating to nine protons. The aromatic protons of the 3,5-dichlorophenyl ring exhibit distinct signals. Due to the symmetrical substitution pattern, the proton at the C4 position (H-4) would appear as a triplet, while the protons at the C2 and C6 positions (H-2 and H-6) would appear as a doublet. The N-H proton of the carbamate (B1207046) linkage gives rise to a singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides further structural confirmation. The quaternary carbon of the tert-butyl group resonates around 80 ppm, while the methyl carbons of this group appear at approximately 28 ppm. The carbonyl carbon of the carbamate group is typically observed in the range of 152-155 ppm. The aromatic carbons show distinct signals, with the carbons bearing the chloro substituents (C-3 and C-5) appearing at a different chemical shift compared to the other aromatic carbons (C-1, C-2, C-4, and C-6). For comparison, in the parent 3,5-dichloroaniline (B42879), the carbon atoms attached to chlorine appear at specific resonances, and the introduction of the N-Boc group influences the chemical shifts of the aromatic carbons due to its electronic effects. rsc.orgsigmaaldrich.com

While less common, ¹⁵N NMR spectroscopy can offer valuable insight into the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the carbamate group would be indicative of the N-Boc protection. Studies on substituted anilines have shown a correlation between ¹⁵N chemical shifts and the electronic nature of the substituents on the aromatic ring. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Boc-3,5-dichloroaniline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | 1.5 (s, 9H) | ~28 |

| C(CH₃)₃ | - | ~80 |

| C=O | - | ~153 |

| N-H | Variable (s, 1H) | - |

| Ar-H2, H6 | Doublet | ~118-122 |

| Ar-H4 | Triplet | ~120-124 |

| Ar-C1 | - | ~140 |

| Ar-C2, C6 | - | ~118-122 |

| Ar-C3, C5 | - | ~135 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of N-Boc-3,5-dichloroaniline, as well as for assessing its purity. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

The nominal molecular weight of N-Boc-3,5-dichloroaniline (C₁₁H₁₃Cl₂NO₂) is 262.13 g/mol . chemscene.com In an HRMS analysis, the measured mass would be expected to be very close to the calculated exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. A characteristic fragmentation of N-Boc protected amines is the loss of the tert-butyl group or isobutylene (B52900), resulting in a prominent peak at [M-56]⁺. Another common fragmentation is the loss of the entire Boc group ([M-100]⁺). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, and [M+4]⁺) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

A plausible fragmentation pathway for N-Boc-3,5-dichloroaniline would involve the initial loss of a tert-butyl radical to form an ion at m/z 205, followed by the loss of carbon dioxide to yield the 3,5-dichloroaniline radical cation at m/z 161. Alternatively, the loss of isobutylene via a McLafferty-type rearrangement can lead to the formation of a carbamic acid intermediate which can then decarboxylate. reddit.com

Table 2: Expected HRMS Data and Major Fragments for N-Boc-3,5-dichloroaniline

| Ion | Formula | Calculated Exact Mass | Description |

|---|---|---|---|

| [M]⁺ | C₁₁H₁₃³⁵Cl₂NO₂ | 261.0272 | Molecular Ion |

| [M+2]⁺ | C₁₁H₁₃³⁵Cl³⁷ClNO₂ | 263.0243 | Isotope Peak |

| [M+4]⁺ | C₁₁H₁₃³⁷Cl₂NO₂ | 265.0213 | Isotope Peak |

| [M-56]⁺ | C₇H₆Cl₂NO₂ | 205.9776 | Loss of isobutylene |

X-ray Crystallography for Absolute Configuration and Detailed Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound like N-Boc-3,5-dichloroaniline. By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, yielding accurate bond lengths, bond angles, and torsional angles.

The Boc protecting group has a well-defined tetrahedral geometry around the quaternary carbon. The conformation of the carbamate group (the dihedral angle between the phenyl ring and the carbamate plane) is also a key structural feature that can be determined with high precision from X-ray data. Crystal structures of other N-Boc protected aromatic compounds have been reported, providing a basis for comparison. chemscene.commdpi.com

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination in Asymmetric Synthesis

In the context of asymmetric synthesis, where chiral derivatives of N-Boc-3,5-dichloroaniline might be prepared, chiral chromatography is essential for determining the enantiomeric excess (e.e.) of the product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for separating enantiomers.

The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and functionalized with carbamate derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are widely used and have shown excellent enantioselectivity for a broad range of compounds, including N-Boc protected amino acids and other chiral molecules. sigmaaldrich.comreddit.comchemicalbook.com

The mobile phase composition, which typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, is optimized to achieve baseline separation of the enantiomers. The use of "green" solvents like dimethyl carbonate in chiral chromatography is also an emerging trend. mdpi.com The retention times of the two enantiomers will differ on the chiral column, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in N-Boc-3,5-dichloroaniline.

The IR spectrum of N-Boc-3,5-dichloroaniline is expected to show several characteristic absorption bands. The N-H stretching vibration of the carbamate group typically appears as a sharp peak in the region of 3300-3400 cm⁻¹. The C=O stretching of the carbamate is a strong and prominent band, usually found around 1700-1730 cm⁻¹. The C-N stretching vibration is expected in the 1200-1300 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the tert-butyl group will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The presence of the dichloro-substituted aromatic ring will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹), including C-Cl stretching vibrations. rsc.orgresearchgate.net

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, can provide complementary information. The symmetric breathing vibration of the aromatic ring is often a strong band in the Raman spectrum. The C-Cl stretching vibrations are also typically Raman active. Studies on the Raman spectroscopy of anilines have shown characteristic bands related to the aromatic ring and the amino group, and the introduction of the Boc group and chlorine atoms would be expected to modify these vibrational modes. scirp.orgnih.gov

Table 3: Characteristic Infrared Absorption Bands for N-Boc-3,5-dichloroaniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (carbamate) | Stretching | 3300 - 3400 |

| C=O (carbamate) | Stretching | 1700 - 1730 |

| C-N (carbamate) | Stretching | 1200 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2950 |

Q & A

Q. What are the recommended safe handling protocols and storage conditions for N-Boc-3,5-dichloroaniline in laboratory settings?

- Methodological Answer : N-Boc-3,5-dichloroaniline should be stored in a cool (0–6°C), dry, and well-ventilated area, away from oxidizers to prevent hazardous reactions (e.g., HCl gas emission). Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors; work in a fume hood. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste . Stability testing under varying temperatures and pH is recommended to assess degradation risks during storage .

Q. What synthetic routes and purification methods are effective for preparing N-Boc-3,5-dichloroaniline?

- Methodological Answer : A common approach involves Boc-protection of 3,5-dichloroaniline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in anhydrous THF or DCM. After reaction completion (monitored via TLC or LC-MS), purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexanes gradient). Yield optimization may require adjusting stoichiometry or reaction time. Characterization by H NMR should confirm Boc-group integration (e.g., tert-butyl singlet at δ ~1.3 ppm) and aromatic proton patterns .

Q. How can researchers validate the structural integrity of synthesized N-Boc-3,5-dichloroaniline?

- Methodological Answer : Use a combination of H NMR (400–500 MHz) to verify aromatic protons (δ ~6.5–7.5 ppm) and tert-butyl protons (δ ~1.3 ppm). LC-MS (ESI+) confirms molecular weight (e.g., [M+H] for CHClNO: calculated 274.03). Compare retention times and fragmentation patterns with authentic standards. For trace impurities, employ high-resolution mass spectrometry (HRMS) or GC-MS .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) for N-Boc-3,5-dichloroaniline derivatives be resolved?

- Methodological Answer : Contradictions in NMR data may arise from solvent effects, tautomerism, or residual impurities. Re-run spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous peaks, spike experiments with authentic standards or isotopic labeling (e.g., C) can clarify assignments .

Q. What advanced analytical methods are suitable for quantifying trace metabolites (e.g., 3,5-dichloroaniline) in biological matrices?

- Methodological Answer : Hydrolyze conjugates in urine or serum using 1M NaOH (60°C, 1 hr), extract with toluene, and derivatize with pentafluoropropionic anhydride (PFPA). Analyze via LC-MS/MS (negative ion mode) with SRM transitions (e.g., m/z 160 → 125 for 3,5-DCA). Validate with deuterated internal standards (e.g., C-3,4-DCA) to correct for matrix effects. Achieve LODs of 0.1 ng/mL and linearity (R >0.996) across 0.1–200 ng/mL .

Q. How can researchers optimize method validation parameters for detecting N-Boc-3,5-dichloroaniline degradation products?

- Methodological Answer : Validate methods using fortified recovery experiments (spiked matrices at 0.001–1.000 mg/kg). Assess precision (RSD <10%), accuracy (75–98% recovery), and matrix effects (−9% to +2.3% via post-column infusion). Include stability tests under storage conditions (−20°C, 72 hr) and freeze-thaw cycles. Use QuEChERS with acetonitrile extraction and GCB/PSA cleanup to minimize co-extractives .

Q. What strategies mitigate instability of N-Boc-3,5-dichloroaniline under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies: expose the compound to UV light, humidity (40–80% RH), and temperatures (4–40°C) for 1–4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts with HRMS. Stabilize formulations using antioxidants (e.g., BHT) or lyophilization. For long-term storage, aliquot in amber vials under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.